molecular formula C18H34O4 B14185301 5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid CAS No. 850859-63-1

5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid

Katalognummer: B14185301
CAS-Nummer: 850859-63-1
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: XAYWWYNAKCODPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid is a complex organic compound with a unique structure that includes a hydroxynonyl group and an oxolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and oxolan groups play a crucial role in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-[(2S,5R)-5-[(1R)-1-hydroxynonyl]oxolan-2-yl]pentanoic acid
  • 2-[3,4-Dihydroxy-2-Hydroxymethyl-5-(2-Hydroxy-Nonyl)-Tetrahydro-Furan-2-Yloxy]-6-Hydroxymethyl-Tetra Hydro-Pyran-3,4,5-Triol

Uniqueness

5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid is unique due to its specific structural features, including the combination of a hydroxynonyl group and an oxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

850859-63-1

Molekularformel

C18H34O4

Molekulargewicht

314.5 g/mol

IUPAC-Name

5-[5-(1-hydroxynonyl)oxolan-2-yl]pentanoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-11-16(19)17-14-13-15(22-17)10-8-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)

InChI-Schlüssel

XAYWWYNAKCODPX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C1CCC(O1)CCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.